2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Description
Chromeno[2,3-d]pyrimidine-triones Synthesis
The synthesis of chromeno[2,3-d]pyrimidine-triones, including the compound 2-cyclohexyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, involves a three-component condensation reaction. This process utilizes barbituric acids, aldehydes, and cyclohexane-1,3-diones, which are combined and refluxed in ethanol with p-toluenesulfonic acid as a catalyst. The method is advantageous due to its operational simplicity, good yields, and straightforward work-up procedures .
Molecular Structure Analysis
The molecular structure of chromeno[2,3-d]pyrimidine-triones is characterized by the presence of a fused chromene and pyrimidine ring system. This structure is significant in pharmaceutical chemistry due to its biological activities, including antibacterial, fungicidal, and antiallergic properties. The synthesis methods allow for the preparation of these compounds with various substitutions, which can influence their activity and properties .
Chemical Reactions Analysis
Chromeno[2,3-d]pyrimidine-triones can be synthesized through various chemical reactions. One method involves the treatment of 6-phenoxyuracil derivatives with the Vilsmeier reagent, followed by dehydrative cyclization to yield the desired compounds. These compounds, also known as 10-oxa-5-deazaflavins, exhibit strong oxidizing properties, capable of oxidizing benzyl alcohol to benzaldehyde under neutral conditions . Another similar synthesis approach uses 3-methyl-6-phenoxyuracils to produce 3-methyl-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones with similar oxidizing capabilities .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromeno[2,3-d]pyrimidine-triones are influenced by their molecular structure. The fused ring system and the substituents attached to it play a crucial role in determining their reactivity and interaction with biological targets. The strong oxidizing power of these compounds, as demonstrated in their ability to oxidize alcohols to aldehydes, is a notable chemical property that can be harnessed in synthetic chemistry and potentially in therapeutic applications .
Mechanism of Action
Target of Action
Chromeno[2,3-d]pyrimidine derivatives, a class of compounds to which this compound belongs, have been associated with a wide range of bioactivities .
Mode of Action
Chromeno[2,3-d]pyrimidine derivatives have been synthesized and studied for their potential biological activity .
Biochemical Pathways
Chromeno[2,3-d]pyrimidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Chromeno[2,3-d]pyrimidine derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Future Directions
The development of more potent and efficacious anticancer drugs with a pyrimidine scaffold is a promising future direction . The synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 has been reported , indicating potential future research directions.
properties
IUPAC Name |
2-cyclohexyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-22-19-13-7-8-14-20(19)30-24-21(22)25(29)27(16-15-17-9-3-1-4-10-17)23(26-24)18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZOOXDFEBSTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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